

Application of DNA Gyrase B-IN-2 in Bacterial Growth Kinetics Studies

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Compound of Interest

Compound Name: DNA gyrase B-IN-2

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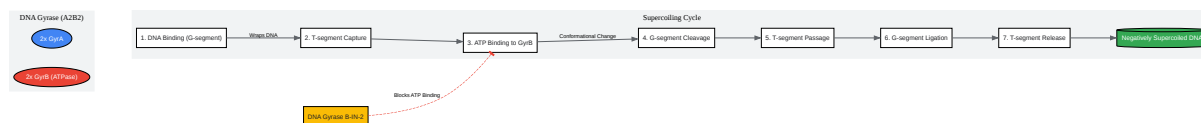
Introduction

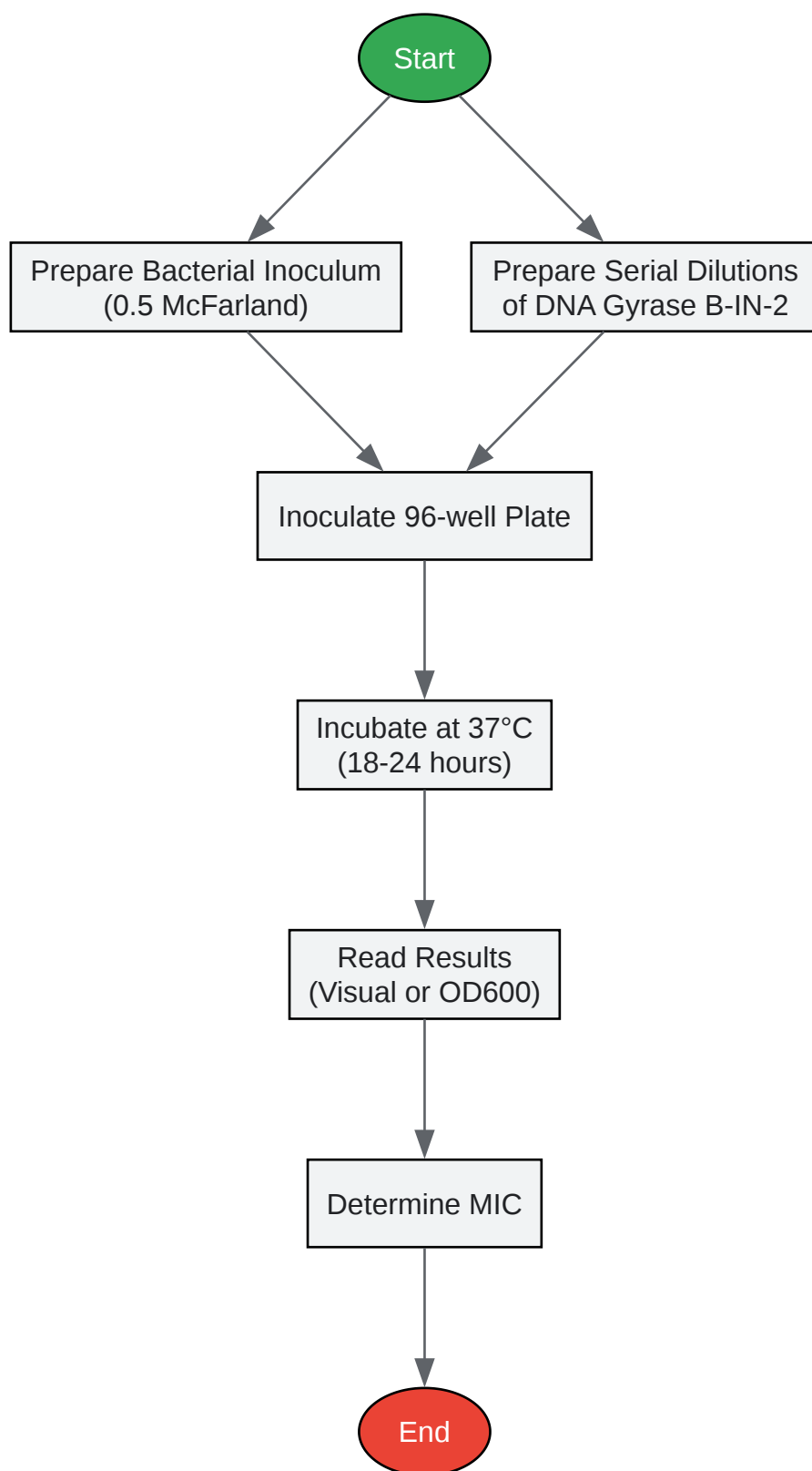
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. This enzyme is a well-established target for antibacterial drugs. DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂). The GyrB subunit possesses the ATPase activity that powers the supercoiling reaction.[1] Inhibition of the GyrB subunit's ATPase function prevents the enzyme from introducing negative supercoils, leading to the disruption of DNA replication and ultimately, bacterial cell death.[2]

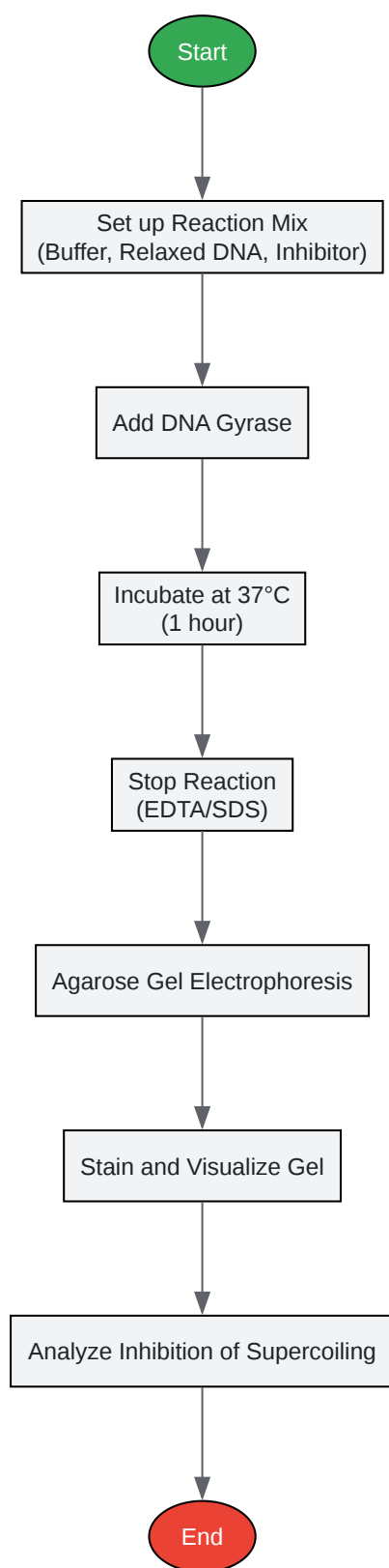
DNA gyrase B-IN-2 (also known as Compound E) is a potent 2-aminobenzothiazole-based inhibitor of the DNA gyrase B subunit.[3] It has demonstrated significant inhibitory activity against the DNA gyrase enzyme and broad-spectrum antibacterial activity against a range of clinically important pathogens, including the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[3] These characteristics make **DNA gyrase B-IN-2** a valuable tool for studying bacterial growth kinetics and for the development of new antibacterial agents.

Mechanism of Action of DNA Gyrase and Inhibition by GyrB Inhibitors

DNA gyrase facilitates DNA supercoiling through a complex series of steps involving DNA binding, cleavage, strand passage, and re-ligation, all fueled by the hydrolysis of ATP at the GyrB subunit. **DNA gyrase B-IN-2** acts as a competitive inhibitor of ATP binding to the GyrB subunit, thereby halting the enzymatic cycle and preventing DNA supercoiling.







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